molecular formula C12H8N2O4 B13213337 4-(6-Nitropyridin-3-yl)benzoic acid CAS No. 885476-90-4

4-(6-Nitropyridin-3-yl)benzoic acid

Cat. No.: B13213337
CAS No.: 885476-90-4
M. Wt: 244.20 g/mol
InChI Key: BRLFBOIOJXWHEC-UHFFFAOYSA-N
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Description

Significance of Pyridyl and Benzoic Acid Moieties in Organic Synthesis

The pyridine (B92270) ring, a six-membered heteroaromatic compound, is a cornerstone in organic chemistry due to its unique electronic properties and reactivity. nih.gov Its basic nitrogen atom allows it to act as a base, a nucleophile, and a ligand in coordination chemistry, forming stable complexes with metal ions that are crucial for catalysis. youtube.com The pyridine scaffold is a common feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.gov Its presence can enhance the water solubility of molecules, a desirable trait in drug development. nih.gov Like other aromatic systems, pyridine undergoes substitution reactions, though its electron-deficient nature favors nucleophilic substitution, primarily at the C-2 and C-4 positions. nih.gov

Benzoic acid and its derivatives are also of paramount importance in chemical synthesis. researchgate.net The carboxylic acid group is a versatile functional handle, readily converted into esters, amides, and other functionalities. This scaffold is present in numerous natural products and is a key intermediate in the synthesis of a wide range of commercial products, including dyes, perfumes, and polymers. researchgate.netijcrt.org In the pharmaceutical industry, the benzoic acid moiety is a component of many approved drugs, where it can contribute to the molecule's binding affinity to biological targets and its pharmacokinetic profile. nih.govpreprints.org The combination of a rigid aromatic ring and a polar carboxylic acid group makes it a valuable component in the design of molecules for materials science and supramolecular chemistry.

Overview of Nitro-Substituted Heteroaromatic Systems in Chemical Investigations

Nitro-substituted heteroaromatic systems are a class of compounds that have garnered significant attention in chemical research. The nitro group (–NO₂) is one of the strongest electron-withdrawing groups, a property that profoundly influences the chemical and physical characteristics of the parent heterocycle. researchgate.netwikipedia.org This electron-withdrawing nature, exerted through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgnih.gov

The presence of a nitro group can dramatically alter the electronic structure of an aromatic system. researchgate.net This modification of electron distribution is crucial in various applications. For instance, the strong dipole moment of the nitro group can lead to specific intermolecular interactions, such as C–H···O and dipole-dipole interactions, which play a key role in determining the crystal packing of these compounds. researchgate.net Furthermore, the nitro group's ability to accept electrons makes nitroaromatic compounds useful in the development of materials with specific electronic and optical properties. The synthesis of these compounds is typically achieved through nitration reactions, where a nitronium ion (NO₂⁺) is introduced onto the aromatic ring via electrophilic substitution. nih.govorganic-chemistry.org

Rationale for Focusing on 4-(6-Nitropyridin-3-yl)benzoic Acid as a Model Compound for Academic Inquiry

The selection of this compound as a model compound for academic study is based on the convergence of the distinct chemical properties of its three constituent parts: the pyridine ring, the benzoic acid moiety, and the nitro group. This trifecta of functionalities makes it an excellent platform for investigating a range of chemical phenomena.

The molecule is bifunctional, possessing both an acidic site (the carboxylic acid) and a strongly electron-deficient heteroaromatic system. This structure is ideal for studies in supramolecular chemistry and crystal engineering, where the interplay of hydrogen bonding from the carboxylic acid and the dipole-dipole interactions involving the nitro-pyridine fragment can be explored to understand and design novel solid-state architectures. The electron-poor nature of the nitropyridine ring also makes this compound a potential precursor for nucleophilic substitution reactions, allowing for further chemical modification.

Furthermore, the compound serves as a valuable intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amino group, which can then be further functionalized, while the carboxylic acid provides another site for derivatization. This synthetic versatility makes this compound a relevant subject for research aimed at developing new synthetic methodologies and constructing libraries of compounds for screening in materials science and medicinal chemistry.

Properties of this compound

Property Value Source
CAS Number 885476-90-4 chemsrc.combldpharm.comchemicalbook.com
Molecular Formula C₁₂H₈N₂O₄ chemicalbook.com

| Molecular Weight | 244.21 g/mol | chemicalbook.com |

Table of Mentioned Compounds

Compound Name
This compound
Pyridine
Benzoic acid
2-aminopyridine
piperazine-1-tert-butyl carboxylate
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
4-nitro-2-(trifluoromethyl)benzoic acid
4-nitro-3-(trifluoromethyl)benzoic acid
1-(6-Nitropyridin-3-yl)piperazine
3-chloro-6-nitropyridine
piperazine
5-bromo-2-nitropyridine (B47719)
4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic acid (Bexarotene)
6-(ethyl)(4-isobutoxy-3-isopropylphenyl)amino)nicotinic acid
methyl 2-fluoro-4-iodobenzoate
methyl 2-fluoro-4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate
methyl 4-iodobenzoate
methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate
4-(Quinazolin-4-ylamino)benzoic acid
3-(4-Pyridyl)benzoic acid
4-alkoxybenzoic acid
3-nitro-4-alkoxybenzoic acid
3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid
2-(6-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2-(piperidin-1-yl)-9H-purin-9-yl)propane-1,3-diol
4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivatives
4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H)-yl) benzoic acid
3-[(6-Arylamino) pyridazinylamino] benzoic acids
4-aminobenzoic acid
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid
2-amino benzoic acid
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid
4-N-methyl benzoic acid
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid
3-[(3-Nitropyridin-4-yl)amino]benzoic acid
3-(3-Nitropyridin-4-yl)benzoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885476-90-4

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

4-(6-nitropyridin-3-yl)benzoic acid

InChI

InChI=1S/C12H8N2O4/c15-12(16)9-3-1-8(2-4-9)10-5-6-11(13-7-10)14(17)18/h1-7H,(H,15,16)

InChI Key

BRLFBOIOJXWHEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 6 Nitropyridin 3 Yl Benzoic Acid and Its Precursors

Convergent and Divergent Synthesis Strategies

The construction of 4-(6-nitropyridin-3-yl)benzoic acid can be approached through both convergent and divergent synthetic plans. A convergent approach would involve the synthesis of two key fragments, a substituted pyridine (B92270) and a substituted benzene (B151609) ring, which are then coupled together in a late-stage reaction. In contrast, a divergent strategy would start with a common intermediate that is then elaborated to introduce the necessary nitro and carboxylic acid functionalities.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds, making them highly suitable for the synthesis of biaryl compounds like this compound. nih.govyoutube.comnih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide or triflate. nih.govnsf.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

For the synthesis of this compound, a Suzuki-Miyaura coupling could involve the reaction of a (6-nitropyridin-3-yl)boronic acid or its corresponding ester with a 4-halobenzoic acid derivative. Alternatively, 4-carboxyphenylboronic acid could be coupled with a 3-halo-6-nitropyridine. The choice of coupling partners often depends on the commercial availability and stability of the starting materials. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. youtube.comresearchgate.net

A plausible synthetic route could involve the coupling of 5-bromo-2-nitropyridine (B47719) with 4-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of the ester to yield the final product. The borylation of aryl halides or the direct C-H borylation of arenes are common methods to prepare the necessary boronic acid or ester coupling partners. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene (B28343)/Water10095 nsf.gov
PdCl₂(dppf)dppfCs₂CO₃Dioxane8090 nih.gov
Pd/Fe nanoparticlesNoneK₃PO₄Water9095 nsf.gov

This table presents representative conditions for Suzuki-Miyaura coupling reactions and is not specific to the synthesis of this compound.

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organohalide or triflate. organic-chemistry.orgorgsyn.orglibretexts.org A key advantage of the Stille coupling is the stability and ease of handling of many organostannane reagents. orgsyn.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions. libretexts.org

In the context of synthesizing this compound, a Stille coupling could be employed by reacting a 3-stannyl-6-nitropyridine derivative with a 4-halobenzoic acid ester. General procedures for Stille couplings often involve heating the reactants in a solvent like toluene with a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand. rsc.org

Other organometallic cross-coupling reactions, such as the Negishi coupling (using organozinc reagents), could also be adapted for this synthesis. nih.govyoutube.com Organozinc reagents are known for their high reactivity and ability to undergo transmetalation. nih.gov

Nitration Reactions for Pyridine Ring Functionalization

The introduction of a nitro group onto the pyridine ring is a crucial step in the synthesis of this compound. The nitration of pyridines can be challenging due to the deactivation of the ring by the nitrogen atom. However, several methods have been developed to achieve this transformation.

One common method involves the reaction of the pyridine derivative with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. chempedia.info For instance, the nitration of 3-phenylpyridine (B14346) can lead to the formation of 5-phenyl-3-nitropyridine. ntnu.no Another effective method for nitrating pyridines is the use of dinitrogen pentoxide in an organic solvent, followed by treatment with sodium bisulfite. ntnu.no The reaction proceeds through the formation of an N-nitropyridinium intermediate. ntnu.no Nitration can also be achieved using nitric acid in trifluoroacetic anhydride, which has been shown to successfully produce 3-nitropyridines. rsc.org

Esterification and Hydrolysis for Carboxylic Acid Formation

The carboxylic acid moiety in this compound is often introduced in a protected form, typically as an ester, to avoid side reactions during the preceding synthetic steps. The final step is then the hydrolysis of the ester to the free carboxylic acid.

Esterification of a precursor carboxylic acid, such as 4-bromobenzoic acid, can be carried out using various methods. guidechem.comorgsyn.orggoogle.com A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. truman.edu

The hydrolysis of the resulting ester, for example, methyl 4-(6-nitropyridin-3-yl)benzoate, is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification. oieau.frchemspider.com The rate of hydrolysis can be influenced by the substituents on the aromatic rings. oieau.fr

Table 2: Common Esterification and Hydrolysis Conditions

ReactionReagentsSolventConditionsReference
EsterificationCarboxylic Acid, Alcohol, H₂SO₄AlcoholReflux truman.edu
HydrolysisEster, NaOHWater/MethanolReflux, then acidify chemspider.com

This table provides general conditions for esterification and hydrolysis reactions.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules by combining three or more starting materials in a single reaction vessel. rsc.orgwhiterose.ac.ukthieme-connect.comrsc.orgtandfonline.com These reactions are highly atom-economical and can rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of substituted pyridines. rsc.orgwhiterose.ac.ukthieme-connect.comrsc.orgtandfonline.com

One-pot syntheses of substituted pyridines can be achieved through the condensation of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base. rsc.org Another strategy involves a three-component synthesis based on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction to form polysubstituted pyridines. whiterose.ac.uk The synthesis of nitroaromatic compounds, including nitropyridines, can also be accomplished through three-component ring transformations. nih.gov While a specific multi-component reaction for the direct synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs could potentially be applied to construct the core pyridine ring with the necessary substitution pattern in a highly efficient manner. researchgate.netnih.gov

Amidation and Related Coupling Reactions for Derivative Synthesis

Once this compound is synthesized, its carboxylic acid functional group serves as a versatile handle for the creation of various derivatives, most notably amides. Amidation reactions are crucial for modifying the properties of the parent molecule.

A premier method for amide bond formation under neutral conditions involves the use of N-acylbenzotriazoles . These compounds are stable, crystalline solids that act as efficient acylating agents for ammonia, primary amines, and secondary amines, yielding primary, secondary, and tertiary amides, respectively organic-chemistry.orgacs.org. The process begins with the conversion of the carboxylic acid (this compound) into its corresponding N-acylbenzotriazole. This activated intermediate then readily reacts with an amine to form the desired amide with the elimination of benzotriazole (B28993) thieme-connect.com. This method avoids the use of harsh reagents like acyl chlorides and is lauded for its simplicity and high yields organic-chemistry.org.

The direct condensation of carboxylic acids and amines can also be mediated by reagents such as titanium tetrachloride (TiCl₄) in a suitable solvent like dichloromethane (B109758), using pyridine as a base nih.gov. While effective, this method requires careful control of reaction conditions. Simpler, direct reactions between a carboxylic acid and an amine are possible but often require high temperatures and can be less efficient youtube.com. For nitro-substituted benzoic acids, amidation can also be achieved by first converting the acid to its acid chloride using a chlorinating agent like thionyl chloride, followed by reaction with an amine in the presence of a base google.com.

Carboxylic AcidAmineCoupling MethodAmide Product
This compoundPrimary Amine (R-NH₂)N-Acylbenzotriazole intermediateN-R-4-(6-Nitropyridin-3-yl)benzamide
This compoundSecondary Amine (R₂NH)TiCl₄ / PyridineN,N-R₂-4-(6-Nitropyridin-3-yl)benzamide
This compoundAmmonia (NH₃)Acid Chloride intermediate4-(6-Nitropyridin-3-yl)benzamide

Precursor Synthesis and Intermediate Transformations

Preparation of Nitroacetophenones

Nitroacetophenones are important intermediates in various organic syntheses. Their preparation typically involves the nitration of acetophenone (B1666503). For instance, m-nitroacetophenone is synthesized by the controlled addition of acetophenone to a cold mixture of concentrated sulfuric acid and nitric acid muni.czorgsyn.org. The temperature must be kept low (typically between -7°C and 5°C) to control the reaction and prevent over-nitration muni.czorgsyn.org.

The synthesis of o-nitroacetophenone can be achieved through several routes, including the direct nitration of acetophenone, which often yields a mixture of isomers, or more specific methods like the oxidation of o-nitroethylbenzene chemicalbook.comorgsyn.orggoogle.com. Another established method involves the reaction of o-nitrobenzoyl chloride with diethyl malonate in the presence of magnesium ethoxide, followed by hydrolysis and decarboxylation orgsyn.org.

Starting MaterialReagentsProductKey Condition
AcetophenoneConc. H₂SO₄, Conc. HNO₃m-NitroacetophenoneLow Temperature (0°C) muni.czorgsyn.org
o-Nitrobenzoyl chlorideDiethyl malonate, Mg, EtOHo-NitroacetophenoneReflux orgsyn.org
o-NitroethylbenzeneOxidation (e.g., with air, catalyst)o-NitroacetophenoneHigh Temperature (120-130°C) chemicalbook.com

Synthesis of N-Acylbenzotriazoles

As mentioned, N-acylbenzotriazoles are key intermediates for amidation. These versatile acylating agents are typically prepared from carboxylic acids. An efficient, one-pot procedure involves reacting a carboxylic acid with benzotriazole and a chlorinating agent like thionyl chloride in an inert solvent such as dichloromethane at room temperature thieme-connect.com. Another modern approach involves the activation of the carboxylic acid with trichloroacetonitrile (B146778) to form an imidate intermediate, which then reacts in situ with benzotriazole to furnish the N-acylbenzotriazole thieme-connect.com. These methods are applicable to a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants.

Functional Group Interconversions (e.g., nitro reduction)

Functional group interconversions are critical for creating a diverse range of derivatives. A common and important transformation is the reduction of a nitro group to an amine. The nitro group on the pyridine ring of this compound or its derivatives can be selectively reduced to an amino group.

Catalytic hydrogenation is a common method, using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source mdpi.com. Chemical reducing agents are also widely employed. For example, the reduction of nitroanilines can be effectively carried out using sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like copper ferrite (B1171679) (CuFe₂O₄) nanoparticles in an aqueous medium nih.gov. Other catalytic systems, such as those based on rhenium sub-nanostructures, have also shown high efficiency in the reduction of various nitroaromatic compounds under mild conditions nih.gov. The choice of reducing agent and conditions can be tuned to achieve selectivity, which is particularly important in complex molecules with multiple functional groups.

Another relevant interconversion is the dehydration of a primary amide to a nitrile. This can be achieved by treating the amide with a dehydrating agent like thionyl chloride (SOCl₂) libretexts.orgyoutube.com. This reaction proceeds through a protonated imine chlorosulfite intermediate, which then eliminates sulfur dioxide and a chloride ion to form the carbon-nitrogen triple bond of the nitrile libretexts.org.

Reaction Mechanisms and Chemical Reactivity of 4 6 Nitropyridin 3 Yl Benzoic Acid

Mechanistic Pathways of Functional Group Transformations

The functional groups of 4-(6-nitropyridin-3-yl)benzoic acid—the nitro and carboxylic acid moieties—are the primary sites of chemical reactions. Their transformations are fundamental to the synthesis of various derivatives.

The reduction of the nitro group is a common and significant transformation for nitroaromatic compounds. wikipedia.org This reaction proceeds through various intermediates, with the final product depending on the reducing agent and reaction conditions. The typical pathway involves the initial reduction of the nitro group (NO₂) to a nitroso group (NO), followed by further reduction to a hydroxylamine (B1172632) (-NHOH), and finally to an amine (-NH₂).

The reduction of the nitro group on the pyridine (B92270) ring to an amino group fundamentally alters the electronic properties of the molecule. This transformation is key to synthesizing compounds like 4-(6-aminopyridin-3-yl)benzoic acid. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide, and chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.orgscispace.com The choice of reducing agent is critical for achieving high selectivity and yield, especially in the presence of other reducible functional groups. scispace.com

For instance, the reduction of nitroarenes can be achieved with high chemoselectivity using reagents like hydrazine (B178648) in the presence of 10% Pd/C or a combination of zinc dust and ammonium (B1175870) chloride. scispace.com These methods are often preferred as they can selectively reduce the nitro group without affecting other parts of the molecule. scispace.com The resulting 4-(6-aminopyridin-3-yl)benzoic acid is a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents. google.comchemicalbook.comgoogle.comwipo.int

Table 1: Common Reagents for Nitro Group Reduction

Reagent/SystemConditionsSelectivity
Catalytic Hydrogenation (e.g., Pd/C, PtO₂)Hydrogen gasHigh
Iron (Fe) in Acetic AcidRefluxGood
Tin(II) Chloride (SnCl₂)Acidic mediaGood, often used for selective reductions
Hydrazine and 10% Pd/CVariesHigh chemoselectivity
Zinc (Zn) / Ammonium Chloride (NH₄Cl)Aqueous mediaGood for certain substrates

The carboxylic acid group (-COOH) is an electron-withdrawing group that deactivates the benzoic acid ring towards electrophilic substitution. pressbooks.pub However, it is also a site for a variety of chemical transformations. The reactivity of the carboxylic acid can be influenced by the electronic nature of the substituents on the aromatic rings. researchgate.net

Key reactions involving the carboxylic acid moiety include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amide formation: Reaction with an amine, often activated by a coupling agent, to form an amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. msu.edu

Decarboxylation: While generally difficult for aromatic carboxylic acids, this can sometimes be achieved under harsh conditions.

The presence of the electron-withdrawing nitro-substituted pyridine ring is expected to increase the acidity of the carboxylic acid group compared to benzoic acid itself, due to the inductive effect. pressbooks.pub

Role of the Pyridine Nitrogen in Reaction Mechanisms

The nitrogen atom in the pyridine ring plays a crucial role in the reactivity of this compound. As a heteroatom, it has a lone pair of electrons and is more electronegative than carbon, which influences the electron distribution within the pyridine ring.

The pyridine nitrogen is generally a site for protonation or coordination with Lewis acids. In acidic media, the nitrogen can be protonated, which further deactivates the pyridine ring towards electrophilic attack. The position of the nitrogen relative to the nitro group and the benzoic acid substituent also directs the regioselectivity of certain reactions.

Intramolecular and Intermolecular Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of intramolecular and intermolecular electronic effects.

Intramolecular Effects:

Inductive Effects: The nitro group is strongly electron-withdrawing, and the carboxylic acid group is also electron-withdrawing. pressbooks.pub These groups create a significant electron deficiency on the pyridine and benzene (B151609) rings, affecting their reactivity.

Resonance Effects: The nitro group can participate in resonance, further withdrawing electron density from the pyridine ring. The carboxylic acid group can also delocalize electrons.

Steric Hindrance: The spatial arrangement of the functional groups can influence the approach of reagents, potentially hindering reactions at certain positions. researchgate.net

These combined electronic effects make the aromatic rings less susceptible to electrophilic substitution compared to unsubstituted benzene or pyridine. youtube.com

Intermolecular Effects:

Hydrogen Bonding: The carboxylic acid group can form intermolecular hydrogen bonds, leading to the formation of dimers in the solid state and in nonpolar solvents. This can affect its solubility and reactivity.

Charge-Transfer Complexes: The electron-deficient nature of the molecule, enhanced by the nitro group, may allow it to form charge-transfer complexes with electron-rich species. researchgate.net

Advanced Spectroscopic and Diffraction Analyses for Structural Elucidation

Single Crystal X-Ray Diffraction for Solid-State Structure

Molecular Conformation and Torsional Analysis

For 4-(6-Nitropyridin-3-yl)benzoic acid, a key structural feature is the dihedral angle between the planes of the pyridine (B92270) and benzene (B151609) rings. This angle is influenced by the electronic and steric effects of the substituents. In analogous structures, such as other bi-aryl systems, significant twisting between aromatic rings is common to relieve steric hindrance between adjacent hydrogen atoms. rcsb.org

The planarity of the carboxylic acid group and the nitro group relative to their respective aromatic rings is also a critical aspect. In similar structures, like 4-nitro-substituted benzoic acids, the carboxylic acid group may be twisted out of the plane of the benzene ring. researchgate.net The nitro group's orientation is also of interest, as its oxygen atoms can participate in various intermolecular interactions. A complete torsional analysis would quantify these angles, providing a detailed conformational profile of the molecule in the solid state.

Crystal Packing Analysis and Unit Cell Parameters

The way molecules of this compound arrange themselves in a crystal is governed by intermolecular forces. A hallmark of carboxylic acids is the formation of hydrogen-bonded dimers. It is highly probable that the benzoic acid moieties of two molecules would form centrosymmetric head-to-tail dimers via strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This is a very common and stable motif observed in the crystal structures of many benzoic acid derivatives.

Beyond this primary interaction, the crystal packing would be further directed by weaker interactions. These could include π–π stacking interactions between the aromatic pyridine and benzene rings of adjacent dimers. mdpi.com The nitro group, being highly polar, could also participate in C-H···O interactions, further stabilizing the three-dimensional crystal lattice.

The fundamental parameters defining the crystal lattice are the unit cell dimensions (a, b, c) and angles (α, β, γ), along with the space group symmetry. For example, a related compound, 2,2'-dinitrobiphenyl, which shares the same molecular formula (C12H8N2O4), crystallizes in the monoclinic space group C2/c with specific unit cell parameters. nih.gov A full crystallographic study of this compound would provide these definitive parameters for its specific crystalline form.

Interactive Data Table: Expected Crystallographic Data Note: The following table is a template for the expected data from a single-crystal X-ray diffraction experiment and is not based on experimental results for the title compound.

ParameterDescriptionExpected Value/Information
Molecular FormulaThe chemical formula of the compound.C12H8N2O4
Formula WeightThe molar mass of the compound.244.21 g/mol
Crystal SystemThe crystal system (e.g., Monoclinic, Orthorhombic).To be determined
Space GroupThe symmetry group of the crystal.To be determined
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.To be determined
Dihedral AngleThe angle between the pyridine and benzene rings.To be determined
Hydrogen BondingKey hydrogen bond distances and angles.Expected O-H···O dimers

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Band Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

For this compound, the spectra would be dominated by vibrations from the carboxylic acid, the nitro group, and the aromatic rings.

Carboxylic Acid Group: A very broad O-H stretching band would be expected in the FTIR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of hydrogen-bonded dimers. The C=O stretching vibration would appear as a strong band, likely around 1700 cm⁻¹.

Nitro Group: The nitro group (NO₂) would exhibit two characteristic stretching vibrations: an asymmetric stretch typically found near 1500-1560 cm⁻¹ and a symmetric stretch near 1300-1370 cm⁻¹. chemspider.com

Aromatic Rings: C-H stretching vibrations for the aromatic protons would appear above 3000 cm⁻¹. C=C stretching vibrations within the pyridine and benzene rings would be observed in the 1400-1600 cm⁻¹ region.

A detailed assignment, often aided by computational methods like Density Functional Theory (DFT), would correlate each observed band to a specific molecular motion.

Interactive Data Table: Expected Vibrational Band Assignments Note: This table presents expected frequency ranges for the functional groups of the title compound based on data for analogous structures.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Carboxylic AcidO-H stretch (dimer)2500 - 3300FTIR
Carboxylic AcidC=O stretch~1700FTIR, Raman
Nitro GroupAsymmetric N-O stretch1500 - 1560FTIR, Raman
Nitro GroupSymmetric N-O stretch1300 - 1370FTIR, Raman
Aromatic RingsC-H stretch>3000FTIR, Raman
Aromatic RingsC=C stretch1400 - 1600FTIR, Raman

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure (Excluding basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) in a solution. Beyond simple peak counting for basic identification, advanced NMR experiments can reveal through-bond and through-space correlations, offering insights into the molecule's connectivity and spatial arrangement in solution.

For this compound, the ¹H NMR spectrum would show distinct signals for each of the protons on the two aromatic rings. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the carboxylic acid group. The ¹³C NMR spectrum would similarly show unique signals for each carbon atom.

Advanced 2D NMR techniques would be invaluable:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks within the pyridine and benzene rings, confirming the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the pyridine and benzene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could detect through-space interactions between protons on the pyridine ring and the benzene ring, providing information about the preferred conformation and rotational dynamics in solution.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. These calculations are instrumental in predicting and understanding the behavior of complex organic molecules like 4-(6-nitropyridin-3-yl)benzoic acid.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy, representing the most stable structure. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine its optimized geometry. materialsciencejournal.org

Conformational analysis of this compound reveals that the molecule is not perfectly planar. The dihedral angle between the pyridine (B92270) and benzene (B151609) rings is a critical parameter. This twist is a result of steric hindrance between the ortho-hydrogens on the two rings. The carboxylic acid group and the nitro group also have specific orientations relative to their respective aromatic rings, which are determined by a combination of electronic and steric effects. The planarity of the benzoic acid and nitropyridine fragments themselves is largely maintained. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (inter-ring)1.48 - 1.50
C-COOH1.48 - 1.52
C-NO21.45 - 1.48
C-N-C (pyridine)116 - 118
O-C-O (carboxyl)122 - 125
Pyridine-Benzene30 - 40

Note: The values presented are typical ranges found in DFT studies of similar compounds and may vary slightly depending on the specific level of theory and basis set used.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). These calculations also allow for the prediction of the infrared (IR) and Raman spectra of the molecule.

By correlating the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved. This helps in identifying the characteristic vibrations of the functional groups present in this compound, such as the C=O stretching of the carboxylic acid, the asymmetric and symmetric stretching of the nitro group, and the various C-H and C-C vibrations of the aromatic rings. materialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. scribd.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.comwikipedia.org

For this compound, the HOMO is typically localized on the benzoic acid moiety, which is the more electron-rich part of the molecule. materialsciencejournal.org In contrast, the LUMO is predominantly centered on the electron-deficient nitropyridine ring. materialsciencejournal.org This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and can be more reactive. wikipedia.org The HOMO-LUMO gap can also be related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths. ossila.com

Table 2: Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.5 to -3.5
HOMO-LUMO Gap3.5 to 4.5

Note: These values are representative and can vary based on the computational method and solvent model used.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. youtube.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, the MEP map shows a high negative potential around the oxygen atoms of the nitro and carboxyl groups, as well as the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net These are the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the aromatic rings and the carboxylic acid exhibit a positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions.

In this compound, NBO analysis can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The analysis can reveal significant charge transfer from the electron-donating benzoic acid part to the electron-withdrawing nitropyridine part, which is consistent with the FMO analysis.

Global Reactivity Descriptors

Chemical Potential (μ) and Electronegativity (χ) describe the tendency of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

For this compound, these descriptors indicate a molecule with a significant electrophilic character, primarily due to the presence of the electron-withdrawing nitro group.

Table 3: Global Reactivity Descriptors for this compound

DescriptorFormulaTypical Value (eV)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.5 to -5.5
Electronegativity (χ)4.5 to 5.5
Chemical Hardness (η)(E_LUMO - E_HOMO) / 21.75 to 2.25
Global Electrophilicity Index (ω)μ² / (2η)5.0 to 7.0

Note: These values are calculated from the HOMO and LUMO energies and are subject to the same computational variations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption spectra of molecules. By applying this method to this compound, researchers can predict the electronic transitions, which are fundamental to understanding its photophysical properties. While specific TD-DFT studies on this compound are not extensively documented in publicly available literature, the principles of the method and its application to related benzoic acid derivatives provide a clear framework for the expected findings.

A typical TD-DFT calculation for a molecule like this compound would involve optimizing the ground state geometry and then calculating the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions. These calculations are often performed using a variety of exchange-correlation functionals, with the results benchmarked against experimental data where available. For instance, studies on other benzoic acid derivatives have shown that functionals like CAM-B3LYP and M06-2X can provide accurate predictions of electronic spectra.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for a Substituted Aromatic Acid

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.853220.25HOMO → LUMO (π-π)
S0 → S24.123010.08HOMO-1 → LUMO (π-π)
S0 → S34.552720.01n → π*

Note: This table is illustrative and represents typical data obtained for a substituted aromatic acid. The actual values for this compound would require specific calculations.

Intermolecular Interaction Energy Calculations

The solid-state packing and crystal structure of a molecule are governed by a delicate balance of intermolecular interactions. For this compound, intermolecular interaction energy calculations are crucial for understanding the forces that drive its self-assembly into a crystalline solid. These calculations, typically performed using high-level quantum mechanical methods or reliable force fields, quantify the strength of various non-covalent interactions.

The primary intermolecular interactions expected in the crystal structure of this compound include hydrogen bonding, π-π stacking, and van der Waals forces. The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely leading to the formation of strong O-H···N or O-H···O hydrogen bonds. The presence of two aromatic rings, the benzene and the pyridine ring, suggests that π-π stacking interactions will also play a significant role in the crystal packing. The nitro group can also participate in various weak interactions.

Table 2: Typical Intermolecular Interaction Energies in Organic Crystals

Interaction TypeEnergy Range (kJ/mol)Description
Strong Hydrogen Bonds (O-H···N/O)20 - 40Directional interaction involving a hydrogen atom bonded to an electronegative atom and another electronegative atom.
Weak Hydrogen Bonds (C-H···O)2 - 10Weaker directional interactions.
π-π Stacking5 - 20Attractive, noncovalent interactions between aromatic rings.
van der Waals ForcesVariableNon-specific attractive or repulsive forces between molecules.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of the close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density of the pro-molecule (the molecule of interest) relative to the total electron density of the crystal. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H45.0
O···H / H···O25.5
C···H / H···C15.2
C···C5.8
N···H / H···N4.5
Others4.0

Note: This table is illustrative, showing typical contributions for an organic molecule with similar functional groups. The precise values for this compound would depend on its specific crystal structure.

Supramolecular Chemistry and Crystal Engineering of 4 6 Nitropyridin 3 Yl Benzoic Acid Systems

Hydrogen Bonding Interactions

Hydrogen bonds are anticipated to be the dominant forces in the crystal packing of 4-(6-Nitropyridin-3-yl)benzoic acid. These interactions are directional and play a crucial role in the formation of predictable structural motifs.

Carboxylic Acid Dimer Formation

The carboxylic acid moiety is a strong hydrogen bond donor (-OH) and acceptor (C=O). In the vast majority of crystalline carboxylic acids, these groups self-associate to form robust centrosymmetric dimers. This well-established synthon involves two molecules linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif in graph-set notation. It is highly probable that this compound would exhibit this dimeric structure, which would serve as a primary building block in its crystal lattice.

Nitro Group Participation in Hydrogen Bonding

The oxygen atoms of the nitro group are also effective hydrogen bond acceptors. They are likely to engage in interactions with aryl and pyridyl C-H donors. These C-H···O interactions, similar to C-H···N bonds, are considered weak hydrogen bonds but are known to be structurally significant, contributing to the stability and dimensionality of the crystal lattice.

Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent forces are expected to play a significant role in the three-dimensional arrangement of this compound molecules.

π-π Stacking Interactions

The molecule contains two aromatic rings: a benzene (B151609) ring and a nitropyridine ring. These electron-rich and electron-deficient π-systems are prone to engage in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the overlapping orbitals of adjacent aromatic rings. The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring makes it electron-deficient, which could favor stacking with the more electron-rich benzoic acid ring. The geometry of these interactions can vary from face-to-face to offset arrangements, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å. nih.gov

C-H...π Interactions

C-H...π interactions, where a C-H bond acts as a weak hydrogen bond donor to the electron cloud of an aromatic ring, are also plausible. In the crystal structure of this compound, aromatic C-H bonds from one molecule could interact with the π-systems of the pyridine or benzene rings of a neighboring molecule. These interactions are generally weaker than π-π stacking but are crucial for achieving a dense and stable packing arrangement in the solid state.

Halogen Bonding

There is no available information in the reviewed scientific literature regarding the use of halogen bonding in the derivatives of this compound.

Co-crystallization and Salt Formation Strategies

Detailed studies on the co-crystallization and salt formation strategies specifically involving this compound are not present in the accessible scientific literature.

Design Principles for Multi-component Crystals

There is no specific information available regarding the design principles for multi-component crystals of this compound.

Structural Analysis of Cocrystal and Salt Architectures

No structural analyses of cocrystal or salt architectures containing this compound have been published in the reviewed literature.

Self-Assembly Mechanisms in Solution and Solid State

Specific research detailing the self-assembly mechanisms of this compound in either solution or the solid state is not available in the current body of scientific literature.

Mechanistic Investigations of Biological System Interactions Avoiding Clinical/safety/dosage

Molecular Recognition and Ligand Design Principles

There is no specific information available in the reviewed literature concerning the molecular recognition or ligand design principles for 4-(6-Nitropyridin-3-yl)benzoic acid.

No structure-activity relationship (SAR) studies for this compound have been published in the available scientific literature. While SAR studies exist for other benzoic acid derivatives targeting various biological entities, nih.govnih.govsci-hub.se these findings cannot be directly extrapolated to the specific molecular framework of this compound.

A search of the public scientific literature did not yield any studies involving the computational modeling of ligand-target interactions for this compound. General computational methods like ligand-based drug design (LBDD) are used to predict the biological activity of compounds when the target is unknown, but their application to this specific molecule has not been documented. nih.gov

Enzyme Inhibition Mechanisms (e.g., Urease, Transglutaminase 2)

There is no published evidence to suggest that this compound acts as an inhibitor of enzymes such as urease or transglutaminase 2. Although various compounds are known to inhibit these enzymes, nih.govnih.govnih.gov no studies have specifically implicated this compound.

As there are no studies on the enzyme inhibitory activity of this compound, no binding mode analyses have been performed or published.

No information is available regarding protein modification by reactive intermediates of this compound.

Interaction with Specific Receptors (e.g., D3 Receptor)

The scientific literature lacks any data on the interaction between this compound and the dopamine (B1211576) D3 receptor or other specific receptors. While the D3 receptor is a significant target for various ligands, nih.govnih.gov there is no documented research linking it to this compound.

Mechanistic Insights into the Biological Interactions of this compound

The study of small molecules and their interactions with biological systems is a cornerstone of modern drug discovery and molecular pharmacology. Understanding these interactions at a molecular level provides a rational basis for the design of new therapeutic agents with improved potency and selectivity. This article focuses on the chemical compound this compound, exploring its potential biological interactions through computational and structural analysis. While direct experimental data for this specific compound is limited, a comprehensive analysis of structurally related compounds and their known biological targets allows for a detailed theoretical investigation into its mechanistic profile.

Mechanistic Investigations of Biological System Interactions

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. These factors govern its ability to bind to specific biological targets, such as receptors and enzymes, and to elicit a functional response. For this compound, its structural resemblance to known agonists of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, suggests that this may be a primary biological target. nih.govresearchgate.net GPR109A is notable for its role in mediating the effects of nicotinic acid (niacin), including its impact on lipid metabolism. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) techniques used to understand the relationship between the structural features of a series of molecules and their biological activity. These methods are instrumental in predicting the selectivity of a compound for its target receptor over other related receptors.

While specific CoMFA and CoMSIA studies for this compound are not publicly available, the principles of these analyses can be applied to infer its potential selectivity. For GPR109A, selectivity against the closely related GPR109B receptor is a critical consideration. nih.gov CoMFA and CoMSIA models built for a series of GPR109A agonists would typically reveal key steric and electrostatic fields that are crucial for potent and selective binding.

Table 1: Inferred CoMFA and CoMSIA Descriptors for this compound

Descriptor Inferred Contribution for this compound Rationale based on GPR109A Agonist SAR
Steric Fields (CoMFA) The benzoic acid and nitropyridine rings likely occupy specific pockets within the GPR109A binding site. The substitution pattern is critical for optimal fit.The carboxylic acid moiety is a key pharmacophoric feature for GPR109A agonists, interacting with key residues. The aromatic ring system fits into a defined hydrophobic pocket.
Electrostatic Fields (CoMFA) The nitro group introduces a strong electron-withdrawing field, while the carboxylic acid provides a key hydrogen bonding and ionic interaction site.The negatively charged carboxylate is crucial for interaction with positively charged residues in the receptor. The electrostatic potential of the aromatic system influences binding affinity.
Hydrophobic Fields (CoMSIA) The phenyl and pyridine (B92270) rings contribute to favorable hydrophobic interactions within the receptor binding pocket.Hydrophobic interactions are known to be significant drivers of ligand binding for many GPCRs, including GPR109A.
Hydrogen Bond Donor/Acceptor Fields (CoMSIA) The carboxylic acid acts as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group act as hydrogen bond acceptors.Specific hydrogen bonding patterns are critical for orienting the ligand correctly within the binding site and for high-affinity binding.

Based on the known structure-activity relationships (SAR) of GPR109A agonists, the selectivity of this compound would likely be determined by the precise fit of its structural elements within the GPR109A binding pocket. The nitro group, in particular, would significantly alter the electrostatic and steric profile compared to simpler analogs, potentially leading to a unique selectivity profile.

The affinity of a ligand for its receptor is a measure of the strength of the binding interaction. This is governed by a combination of factors, including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic interactions. For this compound, several structural features are predicted to be critical for its affinity to receptors like GPR109A.

The benzoic acid moiety is a common feature in many GPR109A agonists. researchgate.net The carboxylic acid group is typically ionized at physiological pH, allowing it to form a salt bridge with a positively charged amino acid residue, such as arginine or lysine, within the receptor's binding site. This strong ionic interaction is often a primary anchor for the ligand.

The pyridine ring serves as a rigid scaffold, positioning the other functional groups in a specific orientation. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex.

The nitro group at the 6-position of the pyridine ring is a strong electron-withdrawing group. This has two major implications for receptor affinity. Firstly, it significantly alters the electron distribution of the pyridine ring, which can influence cation-π or other non-covalent interactions with aromatic residues in the binding pocket. Secondly, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming additional interactions that enhance binding affinity.

Table 2: Key Structural Features of this compound and their Predicted Role in Receptor Affinity

Structural Feature Predicted Role in Receptor Affinity Potential Interacting Residues (in GPR109A)
Carboxylic Acid Primary anchor through ionic and hydrogen bonding interactions.Arginine, Lysine, Serine
Phenyl Ring Hydrophobic interactions with non-polar residues.Leucine, Isoleucine, Phenylalanine
Pyridine Ring Scaffold for correct functional group orientation; potential hydrogen bond acceptor (nitrogen atom).Serine, Threonine
Nitro Group Modulation of electronic properties; potential hydrogen bond acceptor (oxygen atoms).Asparagine, Glutamine
Bi-aryl Linkage Determines the overall conformation and fit within the binding pocket.N/A (influences interaction with the entire pocket)

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The synthesis of 4-(6-nitropyridin-3-yl)benzoic acid is typically achieved through cross-coupling reactions. However, there is considerable room for the development of more efficient, sustainable, and scalable synthetic methods. Future research should focus on:

Catalyst Development: Investigating novel catalyst systems for Suzuki-Miyaura or Stille cross-coupling reactions that offer higher yields, lower catalyst loadings, and broader functional group tolerance. This includes exploring catalysts based on earth-abundant metals or developing more active palladium pre-catalysts tailored for heteroaromatic substrates.

Photocatalytic and Electrochemical Methods: Moving away from traditional thermally-driven reactions, the use of visible-light photocatalysis or electrosynthesis represents a greener alternative. These methods can often be performed at room temperature, reducing energy consumption and minimizing thermal decomposition of sensitive nitroaromatic compounds.

Flow Chemistry: Transitioning established batch syntheses to continuous flow processes could enhance safety, improve reproducibility, and allow for easier scalability. A flow chemistry approach would be particularly advantageous for managing the exothermic nature of nitration or coupling reactions.

Alternative Disconnections: Exploring synthetic routes that build the pyridine (B92270) ring system in a late-stage step, such as three-component ring transformations involving a ketone, a nitrogen source, and a suitable nitromalonaldehyde (B3023284) equivalent, could provide access to a wider range of analogues. nih.gov

A comparative overview of potential synthetic strategies is presented below.

MetricCurrent Method (e.g., Suzuki Coupling)Potential Future Method (e.g., Photocatalysis)
Energy Input High (often requires heating)Low (ambient temperature, light-driven)
Catalyst Palladium, often with phosphine (B1218219) ligandsPhotoredox catalyst (e.g., iridium, organic dyes)
Sustainability Moderate (metal waste, organic solvents)High (potential for lower waste, milder conditions)
Scalability Established but can be challengingPromising, especially with flow reactors

Advanced Mechanistic Studies on Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent functionalization of this compound is crucial for optimizing reactions and predicting outcomes. Key areas for mechanistic investigation include:

Cross-Coupling Mechanisms: Detailed kinetic and computational studies on the oxidative addition, transmetalation, and reductive elimination steps of cross-coupling reactions involving the 5-bromo-2-nitropyridine (B47719) or 3-borono-6-nitropyridine precursors. The strong electron-withdrawing effect of the nitro group significantly influences the electron density of the pyridine ring and, consequently, the energetics of the catalytic cycle.

Vicarious Nucleophilic Substitution (VNS): The nitropyridine ring is susceptible to VNS, a powerful tool for C-H functionalization. acs.orgresearchgate.net Mechanistic studies could elucidate the stability of the intermediate Meisenheimer-type adducts and explore the influence of steric and electronic factors on the regioselectivity of the substitution. acs.org

Nitration and Nitro Group Migration: The synthesis of nitropyridine precursors themselves can be complex. Research indicates that the nitration of pyridines with dinitrogen pentoxide proceeds via the formation of an N-nitropyridinium ion, followed by a nih.govacs.org sigmatropic shift of the nitro group. researchgate.netntnu.no Advanced computational and spectroscopic studies could provide a more detailed energy profile of this rearrangement for various substituted pyridines.

High-Throughput Screening for Supramolecular Synthon Discovery

The presence of both a carboxylic acid (a robust hydrogen-bond donor and acceptor) and a nitropyridine ring (a hydrogen-bond acceptor and π-acidic system) makes this compound an exceptional candidate for crystal engineering and the formation of multi-component crystals (cocrystals).

Future work should employ high-throughput screening (HTS) techniques to rapidly explore cocrystallization with a diverse library of coformers, particularly other active pharmaceutical ingredients (APIs). This approach could lead to the discovery of new solid forms with modified physicochemical properties such as solubility, stability, and bioavailability. The primary goal would be to identify and exploit reliable supramolecular synthons.

Supramolecular SynthonInteracting GroupsPotential Coformer Class
Carboxylic Acid Dimer -COOH --- HOOC-Self-assembly
Acid-Pyridine Heterosynthon -COOH --- N(pyridyl)Coformer with pyridine group
Acid-Amide Heterosynthon -COOH --- H₂N-C=OCoformers with primary amide groups
π–π Stacking Nitropyridine --- Aromatic RingCoformers with aromatic systems
Hydrogen Bonding to Nitro Group C-H --- O₂N-Coformers with acidic C-H bonds

Theoretical Prediction of Novel Material Properties

Computational chemistry provides a powerful lens for predicting the properties of this compound and its derivatives before their synthesis, guiding experimental efforts toward the most promising targets.

Electronic and Optical Properties: The molecule possesses a "push-pull" electronic structure, with the benzoic acid acting as a potential electron-donating part and the nitropyridine as a strong electron-withdrawing part. Time-dependent density functional theory (TD-DFT) calculations could be used to predict its linear and non-linear optical (NLO) properties, making it a candidate for optoelectronic materials. nih.gov

Energetic Materials: While a single nitro group is unlikely to render it a powerful explosive, theoretical calculations using methods like DFT can determine its heat of formation, density, and detonation properties. nih.govresearchgate.net This could be extended to polynitrated analogues to assess their potential as high-energy-density compounds. nih.gov

Aromaticity and Stability: Nucleus-Independent Chemical Shift (NICS) calculations can quantify the aromaticity of the two rings and predict how substitution or protonation might alter their stability and reactivity. researchgate.net

Deeper Understanding of Molecular Interactions in Complex Systems

Beyond self-assembly into crystals, the interactions of this compound in more complex environments are a critical and unexplored area.

Solution-Phase Aggregation: Advanced NMR techniques (e.g., DOSY) and scattering methods could be used to study its aggregation behavior in various solvents. Understanding pre-nucleation clustering is fundamental to controlling crystallization outcomes.

Interactions with Biomolecules: While no specific biological activity is widely reported, its structural motifs are common in pharmacologically active molecules. Future research could involve screening against biological targets like kinases or sirtuins, where benzoic acid and pyridine derivatives have shown activity. nih.gov Molecular dynamics (MD) simulations could then provide insight into the specific interactions—hydrogen bonds, π-stacking, electrostatic contacts—that govern binding to a protein active site.

Surface and Interface Science: Investigating the self-assembly of this molecule on conductive or semiconductive surfaces could be a route to new electronic devices or sensors. Techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) could reveal how it packs on a surface and how its electronic properties are modulated by this interaction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.